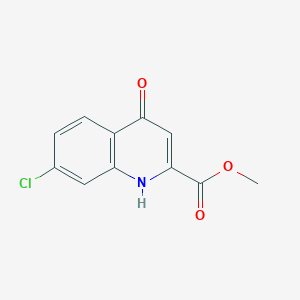

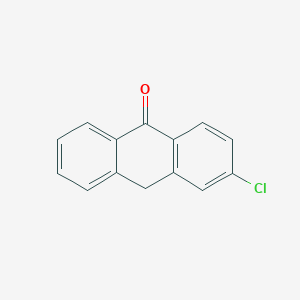

Methyl 7-chloro-4-hydroxyquinoline-2-carboxylate

Overview

Description

“Methyl 7-chloro-4-hydroxyquinoline-2-carboxylate” is an organic compound with the molecular formula C11H8ClNO3 and a molecular weight of 237.64 . It is used for proteomics research .

Synthesis Analysis

The synthesis of 7-Chloro-4-hydroxyquinoline, a related compound, is formed by the reaction of 4,7-dichloroquinoline with glacial acetic acid in anhydrous medium .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C11H8ClNO3 .Physical And Chemical Properties Analysis

“this compound” has a predicted melting point of 128.16° C, a predicted boiling point of 442.8° C at 760 mmHg, a predicted density of 1.4 g/cm 3, and a predicted refractive index of n 20D 1.66 .Scientific Research Applications

Auxiliary-assisted Palladium-catalyzed Arylation and Alkylation

Methyl 7-chloro-4-hydroxyquinoline-2-carboxylate is related to the class of compounds that can be functionalized through auxiliary-assisted, palladium-catalyzed arylation and alkylation of sp² and sp³ C-H bonds. This process utilizes carboxylic acid derivatives and demonstrates some functional group tolerance, allowing for the selective monoarylation of primary sp³ C-H bonds or arylation of secondary sp³ C-H bonds depending on the auxiliary used. A palladacycle intermediate, characterized by X-ray crystallography, plays a crucial role in the reaction mechanism (Shabashov & Daugulis, 2010).

Mass Spectrometric Dissociation Study

In the realm of mass spectrometry, the dissociation behavior of isoquinoline-3-carboxamides, closely related to this compound, has been extensively studied. This work has led to the identification of unusual fragmentation patterns that are highly characteristic for this class of compounds, providing powerful analytical tools for identifying and screening potential drug candidates (Beuck et al., 2009).

Synthesis and Characterization of Metal Complexes

The pharmacological significance of 8-hydroxyquinolines has led to the synthesis of novel ligands and their metal complexes with divalent transition metals. These complexes have been studied for their physicochemical properties and in vitro antimicrobial activity, demonstrating the broad utility of this class of compounds in developing potential antimicrobial agents (Patel & Patel, 2017).

Antioxidative or Prooxidative Effects

Research into the antioxidative or prooxidative effects of 4-hydroxyquinoline derivatives has revealed that the structural modifications and distributive status of these compounds significantly influence their behavior as antioxidants or prooxidants. This study highlights the potential of fluorinated derivatives to serve as antioxidant drugs, offering insights into the design of new antitumor and antioxidant therapies (Liu et al., 2002).

Corrosion Inhibition Studies

Novel heterocyclic compounds based on the 8-hydroxyquinoline moiety have been synthesized and evaluated as corrosion inhibitors for mild steel. These studies not only offer a pathway to highly effective corrosion protection but also contribute to our understanding of the interaction between inhibitor molecules and metal surfaces. The combined electrochemical, surface morphological, and theoretical studies underscore the potential of these compounds in corrosion prevention applications (Rbaa et al., 2019).

Safety and Hazards

The safety and hazards associated with “Methyl 7-chloro-4-hydroxyquinoline-2-carboxylate” include warnings to avoid breathing dust/fume/gas/mist/vapours/spray, to avoid getting it in eyes, on skin, or on clothing, and to use only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

methyl 7-chloro-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-16-11(15)9-5-10(14)7-3-2-6(12)4-8(7)13-9/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPKUXTUEVUQAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277736 | |

| Record name | Methyl 7-chloro-4-hydroxyquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5347-19-3 | |

| Record name | 5347-19-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 7-chloro-4-hydroxyquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-dimethyl-, 3,9-dioxide](/img/structure/B1604804.png)

![2-[Dichloro(methyl)silyl]ethyl acetate](/img/structure/B1604808.png)

![Phenol, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-](/img/structure/B1604811.png)

![Benzoic acid, 4-[(4-aminophenyl)azo]-](/img/structure/B1604814.png)